isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
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Overview
Description
Isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the isoquinoline moiety and the fluoropentyl chain. Common reagents used in these reactions include indole derivatives, isoquinoline derivatives, and fluorinated alkyl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its interaction with biological receptors, particularly cannabinoid receptors.
Medicine: Explored for potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The binding of isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate to these receptors can modulate neurotransmitter release, leading to effects such as pain relief and anti-inflammation.
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar indole core structure.
AM-2201: Contains a fluorinated alkyl chain similar to isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate.
CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
This compound is unique due to its specific combination of the isoquinoline moiety, fluoropentyl chain, and indole core. This unique structure may result in distinct pharmacological properties and interactions with cannabinoid receptors compared to other synthetic cannabinoids.
Properties
Molecular Formula |
C23H21FN2O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
isoquinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-10-4-5-11-21(19)26)23(27)28-22-15-25-14-17-8-2-3-9-18(17)22/h2-5,8-11,14-16H,1,6-7,12-13H2 |
InChI Key |
XKNJEXJJFATFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
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